Cyclohexanehexone (CAS 527-31-1), also known as triquinoyl or hexaketocyclohexane, is a cyclic oxocarbon composed entirely of six adjacent carbonyl groups. In procurement and materials science, it is primarily sourced for two high-value applications: as an ultra-high-capacity organic cathode material for next-generation metal-ion batteries, and as a highly symmetric, hexafunctional precursor for synthesizing extended π-conjugated covalent organic frameworks (COFs) and nitrogen-doped carbon networks. Unlike conventional organic molecules that offer limited redox sites, cyclohexanehexone's fully oxygenated ring enables a theoretical six-electron redox reaction, unlocking exceptional energy densities[1]. Furthermore, its D3h-symmetric hexaketone structure allows for complete condensation with diamines or urea, facilitating the bottom-up synthesis of rigid, multi-redox-site pyrazine derivatives and C2N-type materials that are highly sought after in advanced electrocatalysis and aqueous energy storage [2].
Substituting cyclohexanehexone with more common quinones or related oxocarbons severely compromises theoretical capacity and structural symmetry. Benzoquinone (BQ) and its derivatives are limited to a two-electron redox process, capping their theoretical capacity at approximately 496 mAh/g[1]. Even closely related oxocarbon salts, such as dilithium or disodium rhodizonate (Li2C6O6 / Na2C6O6), can only undergo a four-electron transfer, yielding practical capacities between 501 and 589 mAh/g, and often suffer from irreversible crystallographic phase transitions during cycling [2]. In synthetic applications, utilizing simpler diketones or tetraketones fails to produce the highly extended, multi-site hexaazatriphenylene networks required for stable, dissolution-resistant aqueous battery cathodes [3]. Cyclohexanehexone is strictly required when a full six-electron transfer or a complete hexafunctional condensation is critical to the material's performance.
Cyclohexanehexone's fully oxygenated structure allows it to undergo a complete six-electron redox reaction, drastically outperforming standard organic cathodes. In lithium-ion battery evaluations, cyclohexanehexone delivered a reversible specific capacity of 902 mAh/g at 20 mA/g, corresponding to an energy density of 1533 Wh/kg [1]. In contrast, dilithium rhodizonate is limited to a four-electron transfer (theoretical capacity ~560 mAh/g), and benzoquinone is restricted to a two-electron transfer (~496 mAh/g) [1], [2].
| Evidence Dimension | Reversible specific capacity (mAh/g) |
| Target Compound Data | 902 mAh/g (6-electron transfer) |
| Comparator Or Baseline | Dilithium rhodizonate (~560 mAh/g) / Benzoquinone (~496 mAh/g) |
| Quantified Difference | 61% higher capacity than rhodizonate; 81% higher than benzoquinone |
| Conditions | Galvanostatic charge/discharge in LIBs at 20 mA/g |
Procuring cyclohexanehexone allows battery developers to break through the 600 mAh/g capacity ceiling that limits conventional organic and inorganic cathode materials.
When used as a precursor, cyclohexanehexone's six carbonyl groups allow for the synthesis of highly conjugated, rigid poly-pyrazine structures that resist dissolution in aqueous electrolytes. The derived compound TPHATP (synthesized by capping cyclohexanehexone with 2,3-diaminophenazine) exhibited a capacity of 318.3 mAh/g at 0.1 A/g in aqueous zinc-ion batteries [1]. This significantly outperforms conventional polyimide or benzoquinone-derived polymers, which typically struggle to exceed 170-200 mAh/g due to fewer active redox sites per molecular unit [2].
| Evidence Dimension | Specific capacity of derived polymer cathode |
| Target Compound Data | 318.3 mAh/g (TPHATP derived from cyclohexanehexone) |
| Comparator Or Baseline | Benzoquinone-derived polyimides (e.g., PMAQ, ~170 mAh/g) |
| Quantified Difference | 87% increase in specific capacity for the derived framework |
| Conditions | Aqueous zinc-ion battery evaluation at 0.1 A/g |
Using cyclohexanehexone as a core building block enables the synthesis of highly stable, multi-redox-site polymers that solve the severe dissolution problems plaguing aqueous organic batteries.
Cyclohexanehexone demonstrates exceptional thermal stability of its nitrogen-patterned intermediates when condensed with urea. In the synthesis of C2N-type weakly ordered carbon nitrides, the cyclohexanehexone/urea precursor system retained an outstanding 30 wt% nitrogen even when condensed at 800 °C (SCM-6-800)[1]. In contrast, standard quinone or phenol precursors typically suffer severe nitrogen loss at these elevated temperatures, failing to preserve the dense heteroatom patterning required for optimal electronic defect generation [1].
| Evidence Dimension | Nitrogen retention at 800 °C condensation |
| Target Compound Data | 30 wt% nitrogen retention |
| Comparator Or Baseline | Standard phenol/quinone precursors (rapid nitrogen depletion at >500 °C) |
| Quantified Difference | Preservation of near-theoretical C2N stoichiometry (33 mol% N) at extreme temperatures |
| Conditions | Solid-state condensation with urea at 800 °C |
This thermal robustness ensures that manufacturers can produce highly nitrogen-doped carbonaceous materials for supercapacitors and electrocatalysts without losing critical heteroatom active sites during high-temperature carbonization.
Cyclohexanehexone is the optimal choice for research and development of next-generation organic LIBs targeting energy densities above 1000 Wh/kg. Its unique ability to undergo a six-electron redox reaction provides a direct pathway to capacities exceeding 900 mAh/g, making it a mandatory procurement item for projects where conventional inorganic cathodes (like LiCoO2) or simpler quinones fall short of energy density requirements [1].
Due to its D3h-symmetric hexaketone structure, cyclohexanehexone serves as the ideal central node for synthesizing highly conjugated 2D COFs and pyrazine-based polymers. It is highly recommended for materials scientists engineering dissolution-resistant, multi-redox-site frameworks for aqueous zinc-ion or sodium-ion batteries, where its complete condensation with diamines yields rigid, high-capacity structures [2].
For the industrial or laboratory-scale synthesis of C2N-type carbon nitrides, cyclohexanehexone is a superior precursor. Its condensation with urea allows for the retention of up to 30 wt% nitrogen even at carbonization temperatures of 800 °C, ensuring the high density of electronic defects required for advanced supercapacitor electrodes and metal-free electrocatalysts [3].
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